Chenodeoxycholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Protein Studies

Membrane proteins are crucial for various cellular functions, but their study can be challenging due to their complex structures and insolubility in water. CDCA and its derivatives, particularly sodium chenodeoxycholate, come into play here. Their amphiphilic nature allows them to interact with both water and lipids, making them effective detergents. In research settings, CDCA derivatives can:

- Solubilize membrane proteins: They help dissolve and extract membrane proteins from their natural environment in the cell membrane, enabling further analysis ().

- Stabilize membrane proteins: CDCA derivatives can maintain the structure and function of membrane proteins outside their cellular context, facilitating research on their properties and interactions with other molecules.

Biophysical Studies

Biophysics applies physics principles to understand biological systems. CDCA finds application here through the formation of micelles and vesicles:

- Micelles: These are spherical structures formed by CDCA molecules in an aqueous environment. Their ability to encapsulate hydrophobic molecules makes them valuable tools for studying the transport and interaction of lipids and drugs within cells ().

- Vesicles: These are closed, spherical bilayers that mimic the structure of cell membranes. CDCA derivatives can be used to create model vesicles for studying membrane dynamics, drug delivery mechanisms, and other biophysical processes.

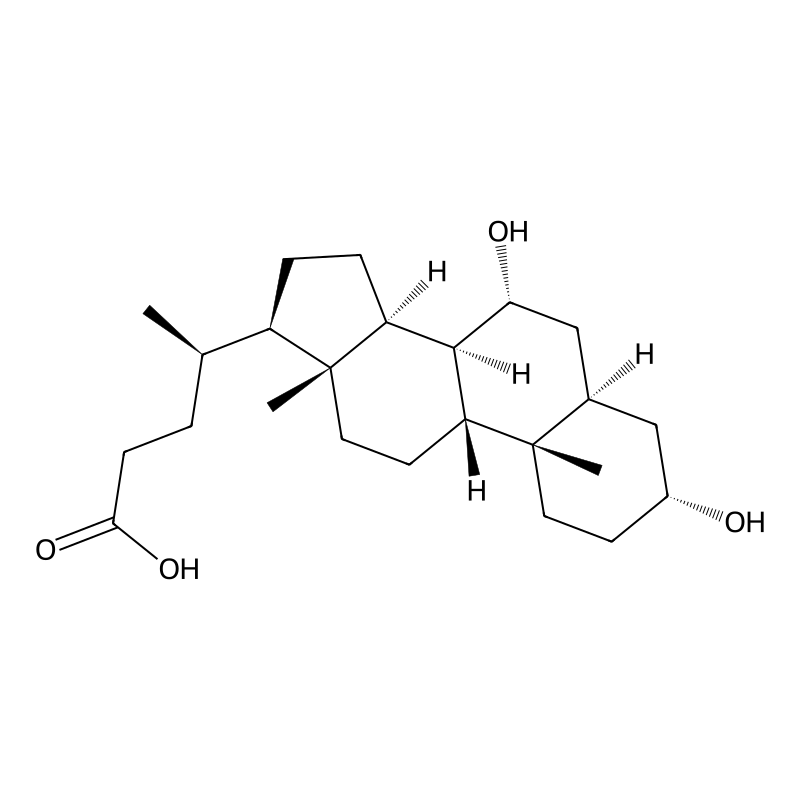

Chenodeoxycholic acid, also known as chenodesoxycholic acid, is a naturally occurring bile acid synthesized in the liver from cholesterol. Its chemical structure is characterized by a steroid nucleus with four rings, two hydroxyl groups, and a five-carbon side chain terminating in a carboxyl group. The molecular formula for chenodeoxycholic acid is C24H40O4, and it typically appears as a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid, with a melting point ranging from 165 to 167 °C .

As one of the primary bile acids in humans, chenodeoxycholic acid plays a crucial role in lipid digestion and absorption by forming micelles with fats in the gastrointestinal tract. It can be conjugated with amino acids such as taurine or glycine to form bile salts, which enhances its solubility and effectiveness .

CDCA's primary function is in the enterohepatic circulation. It is secreted by the liver into bile, stored in the gallbladder, and then released into the small intestine during digestion. Here, it solubilizes cholesterol, preventing its precipitation and gallstone formation []. Additionally, CDCA acts as a negative feedback regulator, suppressing cholesterol synthesis in the liver and promoting its excretion.

Physical and Chemical Properties

The biosynthesis of chenodeoxycholic acid involves several enzymatic steps converting cholesterol into bile acids. Key reactions include:

- Hydroxylation: The introduction of hydroxyl groups at specific positions on the steroid nucleus.

- Epimerization: The transformation of hydroxyl groups to different stereochemical configurations.

- Side Chain Modification: The oxidation and shortening of the side chain through peroxisomal β-oxidation.

These reactions occur primarily in the liver's endoplasmic reticulum and mitochondria .

Chenodeoxycholic acid can be synthesized through both natural and chemical methods:

- Natural Synthesis: In vivo synthesis occurs in the liver from cholesterol through enzymatic pathways involving hydroxylation and side-chain modifications.

- Chemical Synthesis: Laboratory synthesis can involve the modification of existing bile acids or cholesterol derivatives through various organic chemistry techniques. For example, certain synthetic routes may utilize Breslow's method to create specific derivatives like 16α-chenodeoxycholic acid .

Chenodeoxycholic acid has several therapeutic applications:

- Gallstone Treatment: It is primarily used to dissolve cholesterol gallstones in patients with functioning gall bladders who refuse surgery or have contraindications .

- Cerebrotendineous Xanthomatosis: Chenodeoxycholic acid has been employed in treating this rare genetic disorder characterized by abnormal cholesterol metabolism .

- Potential Hepatitis Treatment: Research has explored its use in combination therapies for hepatitis C infection .

Interaction studies have shown that chenodeoxycholic acid can influence various metabolic pathways:

- Drug Interactions: It may affect the metabolism of other drugs by altering hepatic enzyme activity, particularly those involved in drug clearance and bile acid metabolism .

- Cholesterol Metabolism: Chenodeoxycholic acid reduces hepatic cholesterol levels by inhibiting its synthesis and promoting its excretion via bile .

Chenodeoxycholic acid shares structural and functional similarities with other bile acids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholic Acid | Three hydroxyl groups | More hydrophilic; involved in lipid digestion |

| Ursodeoxycholic Acid | Epimer of chenodeoxycholic acid | Less hepatotoxic; used for gallstone treatment |

| Deoxycholic Acid | Two hydroxyl groups | Derived from intestinal bacteria; more hydrophobic |

| Lithocholic Acid | One hydroxyl group | Highly hydrophobic; associated with toxicity |

Chenodeoxycholic acid is unique due to its potent FXR activation capabilities and its specific role in dissolving cholesterol gallstones, distinguishing it from other bile acids that may have different solubility profiles or therapeutic uses .

Hepatic Synthesis Pathways

Chenodeoxycholic acid represents one of the two primary bile acids synthesized in the human liver, alongside cholic acid [1]. The hepatic biosynthesis of chenodeoxycholic acid occurs through a complex series of enzymatic reactions that convert cholesterol into this amphiphatic steroid acid [2]. The conversion process involves approximately 15 different enzymatic steps, with four key cytochrome P450 enzymes playing critical roles in the biosynthetic pathway [3].

Cholesterol 7α-Hydroxylase Catalyzed Conversion

The initial and rate-limiting step in chenodeoxycholic acid biosynthesis is catalyzed by cholesterol 7α-hydroxylase, also known as cytochrome P450 7A1 (CYP7A1) [4] [3]. This microsomal enzyme belongs to the oxidoreductase class and specifically converts cholesterol to 7α-hydroxycholesterol, establishing the critical 7α-hydroxyl group that serves as the near-universal chemical signature of bile acids [4] [5].

CYP7A1 demonstrates high substrate specificity for cholesterol, with the enzyme active site designed for optimal cholesterol binding through specific amino acid residues [5]. The conversion involves the introduction of molecular oxygen, with one oxygen atom inserted into the cholesterol substrate and the second reduced to water, utilizing electrons provided by NADPH via cytochrome P450 reductase [5]. This hydroxylation reaction at the C7 position creates 7α-hydroxycholesterol, which then undergoes subsequent modifications to form chenodeoxycholic acid through the classic bile acid synthesis pathway [3].

The cholesterol 7α-hydroxylase enzyme exhibits marked sexual dimorphism, with activity approximately two-fold higher in female subjects compared to males [6]. Additionally, CYP7A1 expression demonstrates pronounced diurnal rhythm with peaks occurring around 3 and 9 PM in humans, reflecting the coordinated regulation of bile acid synthesis with feeding patterns [7].

Role of Cytochrome P450 Enzymes

The biosynthesis of chenodeoxycholic acid requires the coordinated action of multiple cytochrome P450 enzymes beyond the initial CYP7A1-catalyzed reaction [8] [9]. The classic bile acid biosynthesis pathway involves sterol ring modifications followed by side chain cleavage reactions, with each step requiring specific enzymatic activity [9].

Following the initial 7α-hydroxylation, the pathway proceeds through mitochondrial cytochrome P450 sterol 27-hydroxylase (CYP27A1), which catalyzes the oxidative cleavage of the three-carbon steroid side chain to convert the C27 sterol intermediate to the C24 bile acid structure characteristic of chenodeoxycholic acid [9] [3]. CYP27A1 demonstrates broad substrate specificity and catalyzes multiple hydroxylation reactions on the cholesterol side chain, including 26-hydroxylation and subsequent oxidation steps [10].

The alternative or acidic bile acid synthesis pathway represents an important secondary route for chenodeoxycholic acid formation [9] [11]. This pathway is initiated by CYP27A1-mediated side chain oxidation, which precedes steroid ring modifications [3]. The alternative pathway utilizes oxysterol 7α-hydroxylase (CYP7B1), a microsomal enzyme that catalyzes the 7α-hydroxylation of oxysterol substrates such as 27-hydroxycholesterol [9] [3]. While the classic pathway predominates in normal physiological conditions, the alternative pathway may contribute significantly during fetal development and in pathological states such as chronic liver disease [12].

Table 2: Key Cytochrome P450 Enzymes in Chenodeoxycholic Acid Biosynthesis

| Enzyme | Full Name | Location | Function |

|---|---|---|---|

| CYP7A1 | Cholesterol 7α-hydroxylase | Microsomal | Rate-limiting enzyme, initial cholesterol hydroxylation |

| CYP8B1 | Sterol 12α-hydroxylase | Microsomal | Required for cholic acid synthesis |

| CYP27A1 | Sterol 27-hydroxylase | Mitochondrial | Side chain oxidation, alternative pathway initiation |

| CYP7B1 | Oxysterol 7α-hydroxylase | Microsomal | Converts oxysterols to bile acids |

Enterohepatic Circulation Dynamics

The enterohepatic circulation represents a highly efficient recycling system that maintains chenodeoxycholic acid homeostasis through continuous cycling between the liver and intestinal tract [13] [14]. This circulation involves the secretion of conjugated chenodeoxycholic acid from hepatocytes into bile, storage in the gallbladder, release into the duodenum during digestion, and subsequent reabsorption in the terminal ileum [13] [7].

Chenodeoxycholic acid demonstrates distinct circulation kinetics compared to other primary bile acids [15] [16]. Research utilizing isotope dilution techniques and intestinal perfusion methods has revealed that chenodeoxycholic acid circulates on average 1.34 times faster than cholic acid, with individual variation ranging from 1.13 to 1.57 times the cholic acid circulation rate [15] [16]. This accelerated circulation reflects the greater extent of chenodeoxycholic acid absorption from the proximal small intestine, allowing it to partially bypass the hepaticoileal circuit that governs the circulation of other bile acids [15].

Table 3: Enterohepatic Circulation Characteristics

| Bile Acid | Cycling Rate Ratio | Range | Absorption Site |

|---|---|---|---|

| Chenodeoxycholic acid | 1.34 | 1.13-1.57 | Proximal small intestine + ileum |

| Cholic acid | 1.00 | Reference | Primarily ileum |

The total bile acid pool size in healthy adults ranges from 4 to 6 grams, with significant gender-related differences observed [17] [18]. Male subjects maintain larger total bile acid pools (2.88 ± 0.16 g) compared to females (2.25 ± 0.12 g), with correspondingly larger chenodeoxycholic acid pools in males (1.22 ± 0.07 g) versus females (0.94 ± 0.06 g) [18]. These differences may contribute to the higher prevalence of gallstone disease among women [18].

Table 1: Bile Acid Pool Size by Gender

| Gender | Total Bile Acid Pool (g) | Chenodeoxycholic Acid Pool (g) | P-value |

|---|---|---|---|

| Male | 2.88 | 1.22 | 0.003 |

| Female | 2.25 | 0.94 | 0.004 |

Approximately 95% of chenodeoxycholic acid delivered to the duodenum undergoes active reabsorption, primarily through the apical sodium-dependent bile acid transporter (ASBT) located in the terminal ileum [13] [14]. The reabsorbed chenodeoxycholic acid enters the portal circulation and returns to the liver, where hepatocytes efficiently extract bile acids from sinusoidal blood with minimal escape into systemic circulation [13] [7]. This highly efficient reabsorption process allows the bile acid pool to cycle 4 to 12 times daily, with each cycling event contributing to lipid digestion and absorption [7].

Microbial Biotransformation in the Gut

The intestinal microbiota plays a crucial role in chenodeoxycholic acid metabolism through various biotransformation reactions that occur during enterohepatic circulation [19] [20]. These microbial processes include deconjugation, dehydroxylation, and oxidation-reduction reactions that modify the steroid nucleus and produce secondary bile acid metabolites [21] [22].

Deconjugation represents the most widespread microbial transformation of chenodeoxycholic acid [21]. Bile salt hydrolase (BSH) enzymes, produced by numerous bacterial species including Bifidobacterium, Lactobacillus, Clostridium, and Bacteroides, catalyze the hydrolysis of amide bonds between chenodeoxycholic acid and conjugated amino acids such as glycine and taurine [21]. This deconjugation process converts conjugated chenodeoxycholic acid salts to free chenodeoxycholic acid, with conversion rates exceeding 95% in the normal intestinal environment [21].

The most significant microbial biotransformation of chenodeoxycholic acid involves 7α-dehydroxylation, primarily carried out by anaerobic bacteria within the Firmicutes phylum, particularly Clostridium species [21] [22]. This process removes the 7α-hydroxyl group from chenodeoxycholic acid to produce lithocholic acid, a secondary bile acid [23] [21]. In normal healthy subjects, approximately 80% of chenodeoxycholic acid undergoes 7α-dehydroxylation during a two-hour incubation period, demonstrating the high efficiency of this microbial transformation [23].

Bacterial 7-epimerization represents another important biotransformation pathway, converting chenodeoxycholic acid to ursodeoxycholic acid through the action of 7α/β-hydroxysteroid dehydrogenases [21] [24]. This conversion involves the stereochemical inversion of the 7α-hydroxyl group to the 7β-configuration, producing the therapeutically important ursodeoxycholic acid without accumulation of intermediate ketone compounds [23] [24].

Table 4: Microbial Biotransformation of Chenodeoxycholic Acid

| Substrate | Bacterial Process | Product | Bacterial Species | Conversion Rate (%) |

|---|---|---|---|---|

| Chenodeoxycholic acid | 7α-dehydroxylation | Lithocholic acid | Clostridium species | 80 (normal subjects) |

| Chenodeoxycholic acid | 7-epimerization | Ursodeoxycholic acid | Various anaerobic bacteria | Variable |

| Chenodeoxycholic acid | Deconjugation | Free chenodeoxycholic acid | Bile salt hydrolase producers | >95 |

Oxidation and reduction reactions mediated by bacterial hydroxysteroid dehydrogenases produce various oxo-, epi-, and iso-bile acid derivatives from chenodeoxycholic acid [21]. These reactions depend on the redox potential of the intestinal environment, with high redox conditions favoring oxidation to produce oxo-bile acids, while low redox conditions promote reduction reactions [21]. The formation of iso-bile acids (β-hydroxyl configuration) increases the hydrophilicity of the molecules and reduces their toxicity to intestinal bacteria [21].

Recent research has revealed that gut microbiota composition significantly influences chenodeoxycholic acid metabolism and its physiological effects [25] [26]. Core microbiota-derived metabolites such as indole-3-carbinol from Lactobacillus reuteri can modulate host glucuronidation enzymes, affecting the formation of chenodeoxycholic acid glucuronide conjugates [25]. This microbiota-host interaction represents an important regulatory mechanism that influences bile acid homeostasis and may impact gastrointestinal health [25].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.0 (LogP)

4.15

Appearance

Melting Point

165 - 167 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;

H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (11.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A05 - Bile and liver therapy

A05A - Bile therapy

A05AA - Bile acids and derivatives

A05AA01 - Chenodeoxycholic acid

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Liver X receptor like receptor

NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Wikipedia

Cinolazepam

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Tint GS, Salen G, Shefer S. Effect of ursodeoxycholic acid and chenodeoxycholic acid on cholesterol and bile acid metabolism. Gastroenterology. 1986 Oct;91(4):1007-18. Review. PubMed PMID: 3527851.

3: Zak RA, Marks JW, Schoenfield LJ. Current status of chenodeoxycholic acid (chenodiol) therapy of cholesterol gallstones. Semin Liver Dis. 1983 May;3(2):132-45. Review. PubMed PMID: 6408740.

4: Schoenfield LJ, Lachin JM. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety. Ann Intern Med. 1981 Sep;95(3):257-82. Review. PubMed PMID: 7023307.

5: Iser JH, Sali A. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use. Drugs. 1981 Feb;21(2):90-119. Review. PubMed PMID: 7009140.

6: Hofmann AF. Desaturation of bile and cholesterol gallstone dissolution with chenodeoxycholic acid. Am J Clin Nutr. 1977 Jun;30(6):993-1000. Review. PubMed PMID: 326024.

7: Dowling RH. Chenodeoxycholic acid therapy of gallstones. Clin Gastroenterol. 1977 Jan;6(1):141-63. Review. PubMed PMID: 330046.

8: Chenodeoxycholic acid in the dissolution of gallstones. Nutr Rev. 1976 Jan;34(1):20-1. Review. PubMed PMID: 814508.

9: Standaert LO. [Current status of treatment of gall stones with chenodeoxycholic acid]. Tijdschr Gastroenterol. 1975;18(1):49-63. Review. Dutch. PubMed PMID: 808879.

10: Dowling RH. The goose that laid the golden bile: gallstone dissolution in man with chenodeoxycholic acid. Ir J Med Sci. 1974 Jul;0(0):suppl:115-27. Review. PubMed PMID: 4212419.